molecular formula C7H5N5 B6253443 6-azido-1H-indazole CAS No. 20377-00-8

6-azido-1H-indazole

Cat. No.: B6253443
CAS No.: 20377-00-8
M. Wt: 159.15 g/mol
InChI Key: CXCLSRHPGZIRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-1H-indazole is a specialized chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. The indazole core is a privileged scaffold in pharmacology, known to be present in a broad spectrum of therapeutically active molecules . This structure is a key component in several FDA-approved drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib used in oncology, and the 5-HT3 receptor antagonist Granisetron used as an antiemetic . The incorporation of an azide group at the 6-position makes this compound a highly versatile building block for synthetic organic chemistry . The azide functionality is particularly valuable for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of more complex molecules, triazole-linked conjugates, and targeted chemical libraries for biological screening . Research Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of novel drug candidates, leveraging the proven biological relevance of the indazole nucleus . • Chemical Biology: Used as a probe for bioconjugation and labeling studies due to the bioorthogonal nature of the azide group. • Materials Science: Potential applications in the development of advanced organic materials. Handling and Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container. Handle with care using appropriate personal protective equipment. As a general safety precaution with azide compounds, avoid friction, impact, and heat sources. Notice: This product is intended for research purposes only in controlled laboratory settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Purchasers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20377-00-8

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

6-azido-1H-indazole

InChI

InChI=1S/C7H5N5/c8-12-10-6-2-1-5-4-9-11-7(5)3-6/h1-4H,(H,9,11)

InChI Key

CXCLSRHPGZIRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NN=C2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Azido 1h Indazole

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azide functional group (-N₃) is a high-energy moiety that is kinetically stable yet poised for highly exothermic reactions. Its most prominent chemical behavior is as a 1,3-dipole in cycloaddition reactions, providing a reliable method for the construction of five-membered nitrogen-containing heterocycles, most notably 1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the coupling of an azide, such as 6-azido-1H-indazole, with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.gov The copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and provides complete control over the product's regiochemistry. organic-chemistry.orgnih.gov

The reaction is robust and can be performed under various conditions, often in aqueous or mixed aqueous-organic solvent systems at room temperature. organic-chemistry.orgrsc.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate. rsc.org

Reactant A (Azide) Reactant B (Alkyne) Catalyst System Product Key Features
This compoundTerminal Alkyne (R-C≡CH)Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)6-(1-Alkyl/Aryl-1H-1,2,3-triazol-4-yl)-1H-indazoleHigh regioselectivity for 1,4-isomer, mild conditions, high yield.
Benzyl AzidePhenylacetyleneCuI / Et₃N1-Benzyl-4-phenyl-1H-1,2,3-triazoleDemonstrates one-pot synthesis feasibility where the azide is formed in situ. beilstein-journals.org
Azide-functionalized PorphyrinArylalkyneCuSO₄·5H₂O / Ascorbic Acidβ-substituted-triazoloporphyrinHighlights compatibility with complex molecular scaffolds. beilstein-journals.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the CuAAC exclusively produces the 1,4-disubstituted isomer. organic-chemistry.orgbeilstein-journals.orgwikipedia.org This specificity arises from the copper-mediated mechanism, where the copper atom coordinates to the terminal alkyne, activating it for a stepwise cycloaddition process that sterically and electronically favors the formation of the 1,4-adduct. wikipedia.org

For the reaction of this compound with a terminal alkyne, this translates to the exclusive formation of 6-(1-substituted-1H-1,2,3-triazol-4-yl)-1H-indazole. The stereochemistry of substituents on the alkyne partner is retained in the final triazole product, as the cycloaddition does not affect existing chiral centers.

While no mechanistic studies have been published specifically for this compound, the mechanism of CuAAC is well-established and broadly applicable. The catalytic cycle is understood to proceed through several key steps:

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. This step lowers the pKa of the terminal proton of the alkyne, facilitating its removal. nih.govrsc.org

Coordination and Activation: The azide (this compound) coordinates to the copper acetylide complex. This coordination brings the two reactive partners into close proximity and activates the azide for nucleophilic attack. beilstein-journals.orgnih.gov Some theoretical studies suggest the involvement of a binuclear copper acetylide complex, which may be crucial for activating the azide. nih.govrcsi.com

Cyclization: A stepwise process ensues, starting with the nucleophilic attack of the terminal nitrogen atom of the azide onto the internal carbon of the alkyne. This leads to the formation of a six-membered copper-containing intermediate (a cuprated triazole). nih.gov

Protonolysis and Catalyst Regeneration: The stable copper triazolide intermediate is then protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst, allowing the cycle to continue. rsc.org

This stepwise, metal-mediated pathway has a significantly lower activation energy than the concerted thermal reaction, accounting for the dramatic rate enhancement and strict regiochemical control. beilstein-journals.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative for linking azides and alkynes. wikipedia.orgresearchgate.net The reaction's driving force is the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, which significantly lowers the activation energy of the cycloaddition. nih.gov This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst, making it particularly valuable for bioconjugation applications where copper toxicity is a concern. researchgate.net

This compound, as an aryl azide, is a suitable substrate for SPAAC. The reaction rate can be influenced by the electronic properties of both the azide and the specific cyclooctyne used. Electron-withdrawing groups on the azide can sometimes accelerate the reaction with certain cyclooctynes. nih.gov The reaction between this compound and a cyclooctyne, such as dibenzocyclooctyne (DBCO), would yield a stable, fused triazole product.

Cyclooctyne Reagent Abbreviation Key Features
DibenzocyclooctyneDBCOHigh reactivity and stability; widely used in SPAAC. researchgate.net
BicyclononaneBCNPossesses a good balance of high reactivity and small size. researchgate.net
4-DibenzocyclooctynolDIBOExhibits fast reaction rates and high stability. researchgate.net
BiarylazacyclooctynoneBARACShows exceptional reaction kinetics, useful for rapid labeling. wikipedia.org

Other 1,3-Dipolar Cycloaddition Reactions of the Azido (B1232118) Moiety

Beyond reacting with alkynes, the azido group of this compound can participate in 1,3-dipolar cycloadditions with other types of dipolarophiles. A notable example is the reaction with electron-deficient alkenes. Reagents like dimethyl acetylenedicarboxylate (DMAD) are highly reactive dipolarophiles that readily react with azides. nih.govthieme-connect.com The reaction of an azide with an alkene leads to the formation of a triazoline ring, which may be stable or undergo further reactions, such as rearrangement or loss of N₂ to form an aziridine. wikipedia.org The specific outcome can depend on the substituents and reaction conditions. For instance, the reaction of this compound with DMAD would be expected to yield a triazole product through a cycloaddition followed by elimination.

Reactions Involving the Indazole Heterocycle

The indazole ring system itself possesses reactive sites, primarily the N1 and N2 positions of the pyrazole (B372694) ring. The direct functionalization of these nitrogen atoms, particularly through alkylation, is a common transformation. nih.gov

The alkylation of an unsymmetrically substituted indazole, such as this compound, can potentially yield two different regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is highly sensitive to several factors, including the nature of the substituent on the indazole ring, the choice of base and solvent, and the electrophile used. nih.govresearchgate.netnih.gov

Studies on various substituted indazoles have shown that steric and electronic effects play a crucial role in directing the alkylation. nih.gov

Steric Hindrance: Bulky substituents at the C7 position generally favor alkylation at the N1 position due to steric hindrance.

Electronic Effects: Electron-withdrawing groups on the benzene (B151609) ring can influence the nucleophilicity of the N1 and N2 atoms and the stability of the resulting indazolide anion. For example, a strongly electron-withdrawing group at C7, such as -NO₂, has been shown to confer excellent N2 regioselectivity. nih.gov

Reaction Conditions: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, DMF) can alter the nature of the indazolide salt (e.g., tight vs. solvent-separated ion pairs), which in turn influences the site of attack by the electrophile. nih.govnih.gov

For this compound, the azido group is generally considered to be electron-withdrawing by induction but can act as a weak resonance donor. This electronic profile would be expected to influence the N1/N2 product ratio in alkylation reactions. Based on general principles, alkylation using a base like sodium hydride in THF would likely favor the thermodynamically more stable N1-alkylated product, though the precise ratio would require experimental verification. nih.gov

Electrophilic Substitution Pattern of this compound

Indazoles are heteroaromatic systems that undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation chemicalbook.com. The substitution pattern is influenced by the electronic properties of both the pyrazole and benzene rings, as well as any existing substituents.

The indazole ring itself typically directs electrophilic attack to the 3-position, which is electronically enriched. However, substitutions on the benzene portion of the molecule are also common, generally occurring at the 5- and 7-positions chemicalbook.comchim.it.

In the case of this compound, the azido group (-N₃) at the 6-position further influences the regioselectivity of electrophilic attack. The azide group is known to be an activating group and an ortho-, para- director in electrophilic aromatic substitution. Therefore, it directs incoming electrophiles to the positions ortho and para to itself. For the 6-azido substituent, these positions are C5 and C7. This directing effect reinforces the natural propensity for substitution at the 5- and 7-positions of the indazole ring, making these the most probable sites for reactions like nitration or halogenation on the benzene ring.

Nucleophilic Additions and Substitutions

The reactivity of this compound towards nucleophiles can be considered at two main sites: the indazole ring system and the azide group itself.

Nucleophilic aromatic substitution (SₙAr) on the indazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups nih.gov. The azide group is not strongly electron-withdrawing, so SₙAr reactions on the ring are not a primary pathway under normal conditions. The nitrogen atoms of the pyrazole ring, however, possess lone pairs and can act as nucleophiles, particularly in alkylation reactions (see section 3.2.3).

The azide functional group is a key site for nucleophilic reactions. A significant transformation is the reduction of the aryl azide to a primary amine. This reaction makes the azide group a valuable synthetic equivalent of an amino group masterorganicchemistry.com. This conversion can be achieved under gentle conditions, such as catalytic hydrogenation (e.g., using H₂ and a Palladium-on-carbon catalyst) or with reducing agents like Lithium aluminum hydride (LiAlH₄), which liberates nitrogen gas (N₂) in the process masterorganicchemistry.com. The azide ion (N₃⁻) itself is an excellent nucleophile for use in Sₙ2 and nucleophilic acyl substitution reactions masterorganicchemistry.com.

N-Alkylation and N-Hydroxymethylation Reactions

The presence of an imino hydrogen in the 1H-indazole ring allows for facile alkylation and related reactions at the nitrogen centers chemicalbook.com. The direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge nih.govnih.gov. The outcome of the reaction is highly dependent on the electronic and steric properties of substituents on the indazole ring, as well as the reaction conditions.

The regioselectivity of N-alkylation is influenced by several factors:

Substituents: The position and electronic nature of substituents on the indazole ring play a crucial role. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), have been shown to confer excellent N-2 regioselectivity (≥96%) nih.gov. In contrast, many other substitution patterns tend to favor N-1 alkylation nih.govd-nb.info.

Base and Solvent: The choice of base and solvent can alter the N-1/N-2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N-1 selectivity nih.govd-nb.info. The interplay between the indazole anion and the metal cation of the base can form tight or solvent-separated ion pairs, which influences the site of attack by the electrophile nih.gov.

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer nih.govbeilstein-journals.org. Some synthetic methods exploit this by using conditions that allow for an equilibration process, which ultimately favors the formation of the more stable N-1 substituted thermodynamic product nih.govd-nb.info.

N-hydroxymethylation, the addition of a -CH₂OH group to a nitrogen atom, is another important transformation for N-unsubstituted azoles like indazole.

Table 1: Factors Influencing Regioselectivity in N-Alkylation of Substituted Indazoles

Factor Condition Favoring N-1 Alkylation Condition Favoring N-2 Alkylation Source(s)
Ring Substituent C-3 substituents like -COMe, -tBu, -carboxamide C-7 substituents like -NO₂, -CO₂Me nih.gov
Reaction System Sodium Hydride (NaH) in Tetrahydrofuran (THF) Cesium carbonate (Cs₂CO₃) with specific substrates nih.govnih.gov
Control Thermodynamic equilibration Kinetic control under specific conditions nih.govd-nb.info

Ring-Opening Reactions of the Indazole System

While the indazole ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, often initiated by the transformation of a substituent. For this compound, a plausible pathway for ring-opening involves the formation of a transient nitrene intermediate from the azide group (see section 3.3).

The highly reactive nitrene can induce a coarctate ring-opening reaction nih.gov. This process involves the fragmentation of the pyrazole ring. For instance, photolysis of pyridylnitrenes, which are structurally related to indazolylnitrenes, can lead to ring opening to form highly reactive nitrile ylide intermediates acs.org. A similar transformation of the nitrene derived from this compound could lead to the cleavage of the indazole system.

Rearrangement Reactions

Aryl azides are known to undergo rearrangement reactions, particularly upon thermolysis or photolysis. These transformations proceed through the formation of a highly reactive nitrene intermediate. The photolysis of a substituted aryl azide, for example, has been shown to result in the regioselective formation of an azaspiro[2.4]hepta-triene carboxylate via a ketenimine intermediate that undergoes electrocyclization and rearrangement nih.gov.

For this compound, the initially formed nitrene can undergo several rearrangement pathways:

Ring Contraction: Aryl nitrenes can rearrange to form cyanocyclopentadienes.

Ring Expansion: A common reaction for aryl nitrenes is the ring expansion to form a seven-membered ring ketenimine or a cyclic carbodiimide acs.orguq.edu.au.

Isomerization: The nitrene can isomerize to other reactive species, such as a diradical, which can then lead to a ring-opened nitrile product wikipedia.org.

The specific products formed depend heavily on the reaction conditions (e.g., temperature, wavelength of light) and the surrounding chemical environment (e.g., solvent, presence of trapping agents).

Formation and Reactivity of Transient Intermediates (e.g., Nitrenes)

The decomposition of the azide group in this compound is the primary route to forming a transient but highly reactive nitrene intermediate, 6-nitreno-1H-indazole. This conversion is typically induced by heat (thermolysis) or UV light (photolysis) and results in the expulsion of a molecule of nitrogen gas (N₂) wikipedia.orgrsc.org. The formation of the nitrene is often the rate-determining first step in the thermal decomposition of organic azides rsc.org.

Once formed, the nitrene, which has a nitrogen atom with only six valence electrons, is a potent electrophile and exhibits diverse reactivity wikipedia.org:

C-H Insertion: The nitrene can insert into C-H bonds, leading to the formation of new C-N bonds. This can occur intermolecularly with solvent molecules or intramolecularly if a C-H bond is suitably positioned within the molecule.

Cyclization: The nitrene can attack other parts of the molecule. For example, intramolecular cyclization can lead to the formation of new fused ring systems.

Rearrangement: As discussed in section 3.2.5, the nitrene can undergo various rearrangements, leading to ring expansion or ring-opening products like nitrile ylides acs.orguq.edu.au.

Dimerization: In the absence of other reaction partners, nitrenes can dimerize to form azo compounds (R-N=N-R).

The specific pathway taken by the 6-nitreno-1H-indazole intermediate is dictated by a combination of electronic and steric factors, as well as the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Azido 1h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of 6-azido-1H-indazole is expected to display distinct signals for the protons on the bicyclic ring system. The chemical shifts (δ) are significantly influenced by the electron-withdrawing nature of the azido (B1232118) group at the C6 position. Based on data from the analogous compound, 6-nitro-1H-indazole, the protons on the benzene (B151609) ring (H4, H5, and H7) and the pyrazole (B372694) ring (H3) would appear in the aromatic region of the spectrum. rsc.orgnih.gov

The H7 proton is anticipated to be the most deshielded proton on the benzene ring, appearing as a doublet or singlet-like signal due to its position adjacent to the electron-withdrawing substituent and ortho to H5. The H5 proton would likely appear as a doublet of doublets, coupled to both H4 and H7. The H4 proton, being ortho to the pyrazole ring fusion, would also be a doublet. The H3 proton on the pyrazole ring typically appears as a distinct singlet downfield. The N1-H proton signal is expected to be a broad singlet at a significantly downfield chemical shift, the position of which can be sensitive to solvent and concentration. rsc.org

Spin-spin coupling constants (J) provide critical information about the connectivity of protons. For the indazole ring, typical ortho-coupling (³J) between adjacent aromatic protons (e.g., J₅,₄) is expected to be in the range of 8-9 Hz. A smaller meta-coupling (⁴J) might be observed between H5 and H7. researchgate.net In some specific cases, such as 3-azido-1H-indazole, long-range couplings involving the N1-H proton have been observed, which can help confirm the tautomeric form. nih.govresearchgate.net

Predicted ¹H NMR Data for this compound (based on 6-nitro-1H-indazole analogue) Data is predictive and based on values reported for 6-nitro-1H-indazole in DMSO-d₆. nih.gov

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H~13.8br s-
H3~8.4s-
H7~8.3d~1.5 (⁴J)
H5~8.0dd~9.0 (³J), ~1.5 (⁴J)
H4~7.8d~9.0 (³J)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The spectrum would show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts are influenced by the substituent and the hybridization of the carbon atoms.

The C6 carbon, directly attached to the electronegative azido group, is expected to have its resonance significantly shifted. The carbons of the benzene portion of the ring (C3a, C4, C5, C6, C7, and C7a) will appear in the aromatic region, typically between 110 and 150 ppm. The C3 carbon of the pyrazole ring also resonates in this region. Using data from 6-nitro-1H-indazole as a reference, specific assignments can be predicted. rsc.orgnih.gov The quaternary carbons (C3a, C6, and C7a) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Predicted ¹³C NMR Data for this compound (based on 6-nitro-1H-indazole analogue) Data is predictive and based on values reported for 6-nitro-1H-indazole. rsc.org

CarbonPredicted Chemical Shift (δ, ppm)
C7a~141
C6~147
C3~135
C5~123
C3a~122
C4~121
C7~108

¹⁵N NMR spectroscopy is a particularly powerful tool for studying this compound due to the presence of five nitrogen atoms in distinct chemical environments: two in the indazole ring (N1 and N2) and three in the azido group (Nα, Nβ, Nγ).

The azido group provides a characteristic ¹⁵N NMR signature. The three nitrogen atoms are linearly arranged (R-Nα-Nβ-Nγ), and each gives a separate resonance. nih.gov Theoretical calculations and experimental data on other aromatic azides show that the central nitrogen, Nβ, is typically the most shielded, while the terminal nitrogen, Nγ, is the most deshielded. znaturforsch.comresearchgate.net The Nα nitrogen, attached to the indazole ring, appears at an intermediate chemical shift. znaturforsch.com

The chemical shifts of the indazole ring nitrogens, N1 and N2, are diagnostic of the tautomeric form. In the stable 1H-tautomer, N1 is a pyrrole-type nitrogen (protonated) and N2 is a pyridine-type nitrogen (unprotonated). These two types of nitrogen environments have significantly different ¹⁵N chemical shifts, allowing for unambiguous identification of the dominant tautomer in solution. researchgate.net

Predicted ¹⁵N NMR Chemical Shifts for the Azido Group of this compound Data is predictive and based on values reported for other organic azides relative to MeNO₂. nih.govznaturforsch.com

Nitrogen AtomPredicted Chemical Shift (δ, ppm)
Nγ (terminal)~ -130 to -150
Nα (attached to C6)~ -170 to -200
Nβ (central)~ -300 to -330

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between H4 and H5, confirming their ortho relationship. A weaker cross-peak might also be visible between H5 and H7, indicating meta-coupling. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the unambiguous assignment of the protonated carbons (C3, C4, C5, and C7) by correlating their signals to the already assigned proton signals. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between spatially adjacent protons, such as H5 and H4, or H5 and the azido group.

Indazole exists in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.govresearchgate.net NMR spectroscopy is the definitive method for distinguishing between these tautomers and their N-substituted isomers.

The chemical shifts in both ¹H and ¹³C NMR spectra are sufficiently different between the 1H and 2H forms to serve as diagnostic tools. nih.gov For this compound, the dominant tautomer is expected to be the 1H-form. This can be confirmed by several NMR features:

N-H Proton Signal: The presence of a signal for the N1-H proton confirms the existence of the 1H-tautomer.

¹⁵N NMR: As mentioned, the chemical shifts of N1 and N2 provide a clear distinction between the pyrrole-like (N-H) and pyridine-like (-N=) environments characteristic of the 1H-tautomer. researchgate.net

Long-Range Coupling: HMBC experiments can show a two-bond correlation (²J) from the N1-H proton to the C7a carbon and a three-bond correlation (³J) to the C3 carbon. The observation of these couplings is unequivocal proof of the 1H-tautomer structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. tudublin.ieamericanpharmaceuticalreview.com

For this compound, the most prominent and diagnostic feature in the IR spectrum would be the vibrations of the azido group. The azide (B81097) functional group gives rise to a very strong and sharp absorption band corresponding to its antisymmetric stretch (νₐₛ(N₃)), which typically appears in a relatively clear region of the spectrum, between 2100 and 2150 cm⁻¹. researchgate.net A second, weaker absorption for the symmetric stretch (νₛ(N₃)) is expected around 1250-1330 cm⁻¹. researchgate.net

Other expected vibrations include:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching of the indazole ring.

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the aromatic C-H bonds. openstax.org

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the indazole ring system. openstax.org

Raman spectroscopy would provide complementary information. While the antisymmetric azide stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric azide stretch tends to be stronger in the Raman spectrum, making the two techniques highly complementary for identifying this functional group. nih.gov

Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected IR Intensity
Azido (-N₃)Antisymmetric Stretch2100 - 2150Strong, Sharp
Azido (-N₃)Symmetric Stretch1250 - 1330Medium to Weak
Indazole N-HStretch3100 - 3300Medium, Broad
Aromatic C-HStretch3030 - 3100Medium to Weak
Aromatic C=C/C=NRing Stretches1450 - 1620Medium to Strong

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of the azide functional group (-N₃) in this compound. The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the IR spectrum. This absorption is typically observed between 2100 cm⁻¹ and 2130 cm⁻¹. nih.gov

The exact position of this band can be influenced by the molecule's environment, such as the solvent used during analysis. For instance, in aqueous solutions, the azide stretch is often observed at a slightly higher wavenumber (e.g., ~2124 cm⁻¹) compared to when it is in a less polar, aprotic solvent like tetrahydrofuran (B95107) (THF) (~2111 cm⁻¹). nih.gov This shift is attributed to hydrogen bonding interactions between the azide group and solvent molecules. The intensity of this peak is notably strong, making it a reliable diagnostic tool for confirming the successful incorporation of the azide moiety into the indazole scaffold.

Table 1: Characteristic IR Absorption for the Azide Group

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to IR. While specific Raman data for this compound is not extensively detailed in the literature, the application of this technique can be inferred from studies on the parent compound, 1H-indazole. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could be employed to study the symmetric stretching mode of the azide group and vibrations within the aromatic indazole ring system. Surface-Enhanced Raman Spectroscopy (SERS) could be particularly useful, as studies on 1H-indazole have shown that the molecule interacts with metal surfaces (like silver) through its nitrogen atoms and π-system. nih.gov This interaction leads to significant enhancement of the Raman signals, allowing for analysis at very low concentrations and providing insights into the molecule's orientation on a surface.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₇H₅N₅. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and compare it to the calculated theoretical exact mass. A match within a very small tolerance (typically <5 parts per million, ppm) confirms the molecular formula.

Table 2: Theoretical Exact Mass Data for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₇H₅N₅ 159.0596

Fragmentation Pattern Analysis

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, this compound is expected to undergo characteristic fragmentation. The analysis of these fragments provides valuable structural information.

The most anticipated initial fragmentation step for an aryl azide is the loss of a neutral nitrogen molecule (N₂), which has a mass of approximately 28 Da. This fragmentation would result in the formation of a highly reactive nitrene radical cation. This initial loss is a key diagnostic feature for identifying the presence of the azide group. Following the loss of N₂, the indazole ring itself may fragment, commonly through the elimination of hydrogen cyanide (HCN), a characteristic pathway for many nitrogen-containing heterocyclic compounds.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Proposed Fragment Formula m/z (Da) Neutral Loss
Molecular Ion [M]⁺• [C₇H₅N₅]⁺• 159 -
[M - N₂]⁺• [C₇H₅N₃]⁺• 131 N₂ (28 Da)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A review of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, experimental data regarding its unit cell parameters, space group, and specific geometric parameters cannot be presented. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing crucial insights into its molecular conformation and packing in the solid state.

Theoretical and Computational Investigations of 6 Azido 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 6-azido-1H-indazole from first principles. These methods allow for a detailed examination of orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) has become a primary computational method for studying substituted indazoles due to its balance of accuracy and computational efficiency. nih.govdergipark.org.tr The B3LYP hybrid functional, often paired with basis sets like 6-311+G or TZVP, is commonly used to optimize molecular geometries and investigate electronic properties. nih.govnih.gov For 6-substituted indazoles, such as 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations have shown that the indazole ring system is essentially planar. nih.gov This planarity is expected to be maintained in this compound.

The electronic character and reactivity of indazole derivatives can be quantified through global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.govdergipark.org.tr E_HOMO relates to the molecule's ability to donate electrons, while E_LUMO indicates its capacity to accept electrons. researchgate.net The energy gap between these frontier orbitals (ΔE) is a crucial indicator of chemical reactivity and stability. nih.govdergipark.org.tr Other parameters such as chemical hardness (η), softness (σ), and electronegativity (χ) further refine the understanding of molecular reactivity. dergipark.org.trresearchgate.net

Table 1: Representative Global Reactivity Descriptors for Substituted Indazoles Calculated via DFT.
ParameterFormulaSignificance
E_HOMO-Electron-donating ability
E_LUMO-Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Power to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to change in electron configuration
Chemical Softness (σ)1/ηPolarizability

Note: This table defines the parameters commonly calculated for indazole derivatives; specific values for this compound require dedicated computational studies.

Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic properties without reliance on empirical parameters. These methods are particularly valuable for determining accurate energetic differences and have been applied to the indazole system. nih.gov For instance, MP2 calculations with the 6-31G** basis set (MP2/6-31G**) have been used to investigate the thermodynamic stability of the parent indazole tautomers. nih.gov

Such calculations have been instrumental in establishing the energetic landscape of the indazole core, which is crucial for understanding how substituents like the 6-azido group might alter its properties. nih.gov Ab initio methods have also been successfully employed to study the geometry and electrostatic properties of other complex substituted indazoles, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, using methods like MP2(fc)/6-311G**. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While the bicyclic indazole core is rigid and largely planar, the substituent at the 6-position introduces a degree of conformational freedom. For this compound, the primary conformational variable is the rotation around the C6—N(azido) single bond, which would define the orientation of the azido (B1232118) group relative to the indazole ring. The energetic barrier to this rotation is expected to be relatively low, likely allowing for multiple conformations to be accessible at room temperature.

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). MD simulations have been applied to study other indazole derivatives to understand their stability and binding efficiency within biological systems, such as HIF-1α protein. nih.gov Although specific MD studies on this compound are not prominent in the literature, such simulations could provide valuable insights into its solvation, dynamic stability, and the time-averaged orientation of the azido substituent.

Tautomeric Equilibrium Studies

Indazole exists in two primary annular tautomeric forms: the 1H- and 2H-tautomers. caribjscitech.comresearchgate.net This phenomenon, known as prototropic tautomerism, involves the relocation of a hydrogen atom between the N1 and N2 positions of the pyrazole (B372694) ring. wikipedia.org The position of this equilibrium is a critical aspect of indazole chemistry, influencing its reactivity, physical properties, and biological activity. caribjscitech.com

For the parent, unsubstituted indazole, theoretical calculations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govcaribjscitech.commdpi.com This stability is attributed to the benzenoid character of the fused six-membered ring in the 1H form, in contrast to the less stable quinonoid-like structure in the 2H form. caribjscitech.com The energy difference between these two tautomers has been quantified by several computational studies.

Table 2: Calculated Energy Difference (ΔE) Between 1H- and 2H-Indazole Tautomers.
Energy Difference (1H is more stable)Computational MethodSource
15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹)MP2/6-31G** nih.gov
21.4 kJ·mol⁻¹ (5.1 kcal·mol⁻¹)Quantum-chemical investigations mdpi.com
~9.6 kJ·mol⁻¹ (2.3 kcal·mol⁻¹)Not specified caribjscitech.com

The introduction of a substituent, such as an azido group, can influence the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can differentially stabilize or destabilize the benzenoid and quinonoid rings of the 1H- and 2H-tautomers, respectively.

Interestingly, studies on related isomers provide insight into the unique role of the azido group. For 3-azido-1H-indazole, it has been suggested that the azido group effectively blocks the prototropic tautomerism, a rare observation for indazole systems. nih.gov This effect is attributed to the specific interactions and electronic influence of the azido group when positioned on the pyrazole ring. nih.gov When placed at the 6-position on the benzene (B151609) ring, the azido group's influence would be transmitted through the aromatic system. Its net electronic effect would modulate the electron density across the molecule, thereby altering the relative stability of the 1H and 2H forms and potentially shifting the tautomeric equilibrium. The precise impact of the 6-azido group on this equilibrium remains a subject for specific computational investigation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. nih.govrsc.org For energetic materials like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their stability, decomposition pathways, and reactivity. researchgate.netnih.gov Such studies can map out potential energy surfaces, identify transition states, and calculate activation barriers for various reactions, including thermal decomposition and cycloadditions. researchgate.netnih.govresearchgate.net

For instance, the thermal decomposition of azides is a key area of investigation. DFT calculations can reveal the step-by-step process of nitrogen elimination, which is a characteristic reaction of azide (B81097) compounds. researchgate.net These computations can determine the activation energy required for the initial N-N bond cleavage, leading to the formation of a nitrene intermediate. Subsequent reaction pathways of the highly reactive nitrene, such as ring-opening, ring-expansion, or intermolecular reactions, can then be computationally explored to predict the final products. researchgate.net

Furthermore, the azido group in this compound can participate in 1,3-dipolar cycloaddition reactions, a versatile method for synthesizing five-membered heterocyclic rings. nih.govresearchgate.net Theoretical investigations using DFT can predict the regio- and stereoselectivity of these reactions by calculating the energies of the different possible transition states. nih.govnih.gov The insights gained from these computational models are invaluable for designing synthetic routes and understanding the reactivity of this class of compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides essential methods for predicting the spectroscopic parameters of molecules, offering a powerful complement to experimental analysis for structure elucidation and characterization. nih.govnih.gov For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govgaussian.com This method effectively addresses the issue of gauge-origin dependence, leading to accurate predictions of nuclear magnetic shielding tensors. youtube.comyoutube.com The typical computational workflow involves an initial geometry optimization of the molecule using a selected DFT functional (such as B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.govacs.org Following optimization, the NMR shielding constants (σ) are calculated at the same or a higher level of theory using the GIAO method. nih.govyoutube.com

These calculated absolute shielding values are then converted into chemical shifts (δ), which are comparable to experimental data. This conversion is achieved by referencing the calculated shielding constants of the target molecule to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, using the equation: δ_calc = σ_TMS - σ_calc. youtube.com

The accuracy of these predictions is influenced by several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netnih.gov Studies on related azole and indazole derivatives have shown that GIAO-DFT calculations can provide a sound basis for assigning experimental NMR spectra. nih.govnih.gov For nitro-indazole derivatives, for example, calculations at the B3LYP/6-311++G(d,p) level have been successfully used to support experimental observations. nih.govacs.org

The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound allow for a direct comparison with experimental spectra, aiding in the definitive assignment of each resonance. This is particularly valuable for complex structures where spectral interpretation may be ambiguous.

Below is an illustrative table showing the kind of data generated from such computational studies. The values presented are hypothetical and serve to demonstrate the output of a GIAO-DFT calculation for this compound.

AtomCalculated Isotropic Shielding (σ, ppm)Calculated Chemical Shift (δ, ppm)
H124.586.42
H323.897.11
H424.216.79
H525.015.99
H724.456.55
C365.34118.66
C3a58.91125.09
C472.15111.85
C570.88113.12
C649.76134.24
C775.43108.57
C7a55.22128.78

Role of 6 Azido 1h Indazole As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor for Advanced Heterocyclic Systems

The indazole nucleus is a significant scaffold in medicinal chemistry, with numerous derivatives finding application as therapeutic agents. researchgate.netcaribjscitech.com 6-Azido-1H-indazole, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The azide (B81097) functional group at the 6-position is a key reactive handle that allows for a variety of chemical transformations, leading to the construction of novel molecular frameworks. nih.govresearchgate.net

One of the primary applications of this compound is in the synthesis of triazole-containing compounds. banglajol.info The azide group readily participates in 1,3-dipolar cycloaddition reactions with alkynes, a reaction famously known as "click chemistry," to form 1,2,3-triazole rings. mdpi.comresearchgate.net This strategy has been employed to link the indazole core to other molecular fragments, thereby creating hybrid molecules with potentially enhanced biological activities. For instance, a series of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold were synthesized via a 1,3-dipolar cycloaddition reaction between 2-azido-N-arylacetamide derivatives and the indazole core. banglajol.inforesearchgate.net

Furthermore, the azide group can be reduced to an amine, providing a pathway to a different class of heterocyclic systems. The resulting 6-amino-1H-indazole can undergo various condensation and cyclization reactions to form fused heterocyclic systems. This approach expands the diversity of accessible molecular architectures originating from the this compound starting material. The reactivity of the indazole ring itself, combined with the versatility of the azido (B1232118) group, makes this compound a valuable building block for the synthesis of advanced heterocyclic systems with potential applications in drug discovery and materials science. rsc.orgresearchgate.net

Scaffold for Diversification and Library Synthesis

The structural framework of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. The presence of the reactive azide group allows for the facile introduction of a wide array of substituents and functional groups through click chemistry. mdpi.comresearchgate.net This enables the rapid synthesis of a large number of diverse compounds from a common starting material.

The concept of "scaffold-based" drug design relies on a central core structure that can be systematically modified to explore the chemical space and identify compounds with desired biological activities. This compound serves as such a scaffold, providing a rigid framework upon which various side chains and functional groups can be appended. The resulting library of compounds can then be screened against a variety of biological targets to identify potential lead compounds for drug development.

The table below illustrates the diversification potential of the this compound scaffold through the synthesis of various derivatives.

DerivativeR-GroupSynthetic MethodPotential Application
1-(Substituted-benzyl)-6-azido-1H-indazoleSubstituted benzylN-alkylationKinase inhibitors
1-(Aryl)-6-(1,2,3-triazol-1-yl)-1H-indazoleArylClick ChemistryAnticancer agents
6-Amino-1-(alkyl)-1H-indazoleAlkylAzide reduction, N-alkylationCNS agents

This ability to generate diverse libraries of compounds efficiently makes this compound a valuable tool in modern drug discovery. nih.gov The exploration of the chemical space around this scaffold holds the potential for the identification of novel therapeutic agents for a wide range of diseases.

Applications in Materials Science Research

While the primary focus of indazole derivatives has been in medicinal chemistry, the unique properties of this compound also lend themselves to applications in materials science. The azide group can be utilized to functionalize surfaces and polymers through click chemistry, allowing for the creation of novel materials with tailored properties.

For example, this compound could be attached to a polymer backbone to create a material with specific recognition properties. The indazole moiety can participate in hydrogen bonding and other non-covalent interactions, which could be exploited for the development of sensors or separation materials. The ability to precisely control the placement and density of the indazole units on a surface or within a polymer matrix is a key advantage of using a building block like this compound.

Furthermore, the energetic nature of the azide group can be harnessed in the development of high-energy materials. While this application is less explored, the decomposition of azides can release a significant amount of energy, which could be of interest in the design of propellants or explosives. The stability and reactivity of the azide group can be tuned by modifying the indazole core, offering a degree of control over the material's properties.

Engineering of Complex Molecular Architectures via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and efficient method for the construction of complex molecular architectures from this compound. mdpi.comresearchgate.net This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for molecular engineering.

The table below provides examples of complex molecular architectures that can be engineered from this compound using click chemistry.

ArchitectureAlkyne PartnerResulting StructurePotential Application
DendrimerMulti-alkyne coreBranched, tree-like moleculeDrug delivery, catalysis
MacrocycleDi-alkyne linkerLarge ring structureHost-guest chemistry, ion sensing
PolymerAlkyne-functionalized monomerLinear or cross-linked polymerFunctional materials, coatings

The modular nature of click chemistry allows for a "building block" approach to the synthesis of these complex molecules. By carefully selecting the alkyne partner, it is possible to control the size, shape, and functionality of the final architecture with a high degree of precision. 1clickchemistry.com This level of control is essential for the rational design of molecules with specific functions, from targeted drug delivery systems to advanced materials with novel electronic or optical properties.

Future Research Directions for 6 Azido 1h Indazole

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing indazole derivatives exist, the development of more sustainable and efficient routes to 6-azido-1H-indazole and its analogs remains a critical area of research. primescholars.comijprt.org Future efforts should focus on "green chemistry" principles to minimize environmental impact and enhance safety. ijprt.org

Key areas for exploration include:

Catalytic Approaches: Investigating novel metal-free and earth-abundant metal-catalyzed reactions could provide more economical and environmentally friendly synthetic pathways. researchgate.netorganic-chemistry.org Photocatalytic methods, utilizing light to drive reactions, present a particularly promising green alternative to traditional thermal methods. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, especially when handling potentially energetic intermediates like azides. sci-hub.seresearchgate.net Research into the flow synthesis of this compound could lead to safer and more efficient production methods. sci-hub.se

A comparative analysis of potential green synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Photocatalysis Utilizes renewable energy (light), mild reaction conditions. researchgate.netDevelopment of efficient and reusable photocatalysts. researchgate.net
Flow Chemistry Enhanced safety, precise control over reaction parameters, scalability. sci-hub.seOptimization of reactor design and reaction conditions for azide (B81097) synthesis.
Biocatalysis High selectivity, mild conditions, use of renewable resources. researchgate.netIdentification and engineering of enzymes for indazole synthesis.
Citric Acid Mediation Use of a green and inexpensive catalyst. primescholars.comBroadening the substrate scope and optimizing reaction yields. primescholars.com

Exploration of Unprecedented Reactivity Profiles

The azide group in this compound is a gateway to a wide array of chemical transformations, many of which remain to be explored. Future research should aim to uncover and harness the unique reactivity of this functional group in the context of the indazole scaffold.

Promising areas of investigation include:

1,3-Dipolar Cycloadditions: While the "click" reaction (copper-catalyzed azide-alkyne cycloaddition) is a well-established method for forming triazoles, exploring its use with a wider range of alkynes and under novel catalytic conditions could yield new classes of compounds with interesting properties. nih.govbanglajol.infotandfonline.com Research into the synthesis of 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core has already shown promise. researchgate.netresearchgate.netbanglajol.info

Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide can generate a highly reactive nitrene intermediate. Investigating the subsequent C-H insertion, cyclization, and rearrangement reactions of this nitrene could lead to the synthesis of novel and complex heterocyclic systems.

Reductive Cyclizations: The azide can be reduced to an amine, which can then participate in intramolecular cyclization reactions to form new fused-ring systems.

The following table summarizes the potential products from different reactivity pathways of the azide group:

Reactivity PathwayKey Reagents/ConditionsPotential Product Class
1,3-Dipolar Cycloaddition Alkynes, Copper(I) or Ruthenium catalysts1,2,3-Triazole-substituted indazoles nih.govtandfonline.com
Staudinger Reaction PhosphinesIminophosphoranes, Amines researchgate.net
Nitrene Formation/Insertion UV light or HeatFused polycyclic nitrogen heterocycles
Reduction H₂, Pd/C or other reducing agents6-Amino-1H-indazole and derivatives nih.govresearchgate.net

Advanced Mechanistic Studies and Reaction Engineering

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones.

Future research in this area should involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. nih.gov Such studies can help to explain observed regioselectivity and predict the feasibility of new reactions. For example, calculations have been used to understand the preferential N1-attack in certain reactions of indazole derivatives.

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify transient intermediates and elucidate complex reaction mechanisms. acs.orgcsic.es

Kinetic Studies: Detailed kinetic analysis of key reactions will provide quantitative data on reaction rates and activation parameters, which is essential for process optimization and scale-up.

Integration into Emerging Chemical Technologies

The unique properties of this compound make it an attractive candidate for integration into a variety of emerging chemical technologies.

Potential applications include:

Bioconjugation: The azide group is an ideal handle for "click" chemistry-based bioconjugation, allowing for the attachment of the indazole scaffold to biomolecules such as proteins and nucleic acids. This could be valuable for developing new therapeutic agents or biological probes. nih.gov

Materials Science: The indazole core is a known chromophore, and the introduction of an azide group opens up possibilities for creating novel photoactive materials, polymers, and energetic materials.

Photocatalysis: Indazole derivatives themselves could be explored as components of novel photocatalytic systems, potentially harnessing their light-absorbing properties to drive chemical reactions. nih.gov The development of chiral indazole-based photocatalysts has shown promise in asymmetric synthesis. nih.gov

The integration of this compound into these technologies could lead to significant advancements in fields ranging from medicine to materials science.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 6-azido-1H-indazole?

The synthesis of this compound typically involves multi-step protocols, including nucleophilic substitution or azide transfer reactions. For example, microwave-assisted synthesis can enhance reaction efficiency and yield by reducing time and side products . Solvent selection (e.g., DMF or ethanol) and temperature control (e.g., 60–80°C) are critical for regioselectivity. Post-synthesis characterization requires NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and X-ray crystallography (using SHELX software ) for absolute structural validation. Mass spectrometry (HRMS) is essential for verifying molecular weight and purity.

Basic: How does the azido group influence the reactivity of this compound in chemical transformations?

The azido group (-N₃) is highly reactive, enabling click chemistry applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives . This reactivity also facilitates photoaffinity labeling for studying ligand-target interactions. However, the azide’s thermal instability requires precautions (e.g., avoiding high temperatures, using inert atmospheres). Reactivity can be modulated by electron-withdrawing/donating substituents on the indazole core.

Advanced: What computational strategies are effective for predicting the bioactivity and pharmacokinetics of this compound derivatives?

In-silico docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs. ADMET analysis using tools like SwissADME or ADMETlab evaluates permeability, metabolic stability, and toxicity. For example, logP values >3 may indicate poor solubility, requiring structural optimization (e.g., adding polar groups). Molecular dynamics simulations (GROMACS) assess binding stability under physiological conditions .

Advanced: How should researchers address contradictions in experimental data, such as conflicting bioactivity or crystallographic results?

Contradictions may arise from batch-to-batch variability, solvent effects, or crystallographic resolution. Mitigation strategies include:

  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA or t-tests to assess significance.
  • Meta-analysis : Cross-reference data with published analogs (e.g., 6-nitro-1H-indazole ) to identify trends.
  • High-resolution techniques : Use synchrotron X-ray sources to resolve ambiguous electron density maps .
    Document discrepancies transparently in supplementary materials to aid reproducibility.

Application: Can this compound serve as a probe in environmental or biological imaging?

Yes. The azido group enables conjugation with fluorophores (e.g., Alexa Fluor via CuAAC) for fluorescent probes in cellular imaging . In environmental science, its electron-deficient core may facilitate pollutant degradation via photocatalytic reactions, though stability under UV/visible light requires further study .

Advanced: What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

Azides can cause disorder in crystal lattices due to conformational flexibility. Strategies include:

  • Low-temperature data collection (100 K) to minimize thermal motion.
  • Twinning refinement (SHELXL ) for overlapping reflections.
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H⋯N hydrogen bonds).

Basic: What safety protocols are essential when handling this compound?

Azides are shock-sensitive and may decompose explosively. Key precautions:

  • Use small reaction scales (<100 mg) and avoid grinding.
  • Store in inert atmospheres (argon) at -20°C.
  • Conduct reactions behind blast shields and wear PPE (face shield, flame-resistant lab coat).

Advanced: How do substituent modifications (e.g., halogenation) impact the bioactivity of this compound derivatives?

Comparative studies (e.g., 6-chloro vs. 6-bromo analogs ) show halogen size and electronegativity influence target binding. For instance, bulkier substituents (Br, I) may enhance hydrophobic interactions but reduce solubility. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituents for specific targets (e.g., kinase inhibitors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.